molecular formula C48H78N12O16 B12368707 EGFRvIII peptide

EGFRvIII peptide

Cat. No.: B12368707
M. Wt: 1079.2 g/mol
InChI Key: YSJSHSRQMVWQTD-KFNJBGEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH is a linear nonapeptide with the sequence Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val. Key structural features include:

  • N-terminal leucine and C-terminal valine.
  • A polyglutamic acid motif (Glu-Glu) and a dilysine motif (Lys-Lys), which may influence charge distribution and molecular interactions.

Properties

Molecular Formula

C48H78N12O16

Molecular Weight

1079.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H78N12O16/c1-25(2)21-29(51)41(68)55-32(15-17-38(64)65)44(71)58-33(16-18-39(66)67)45(72)57-31(10-6-8-20-50)43(70)56-30(9-5-7-19-49)42(69)53-24-37(63)54-35(23-36(52)62)46(73)59-34(22-27-11-13-28(61)14-12-27)47(74)60-40(26(3)4)48(75)76/h11-14,25-26,29-35,40,61H,5-10,15-24,49-51H2,1-4H3,(H2,52,62)(H,53,69)(H,54,63)(H,55,68)(H,56,70)(H,57,72)(H,58,71)(H,59,73)(H,60,74)(H,64,65)(H,66,67)(H,75,76)/t29-,30-,31-,32-,33-,34-,35-,40-/m0/s1

InChI Key

YSJSHSRQMVWQTD-KFNJBGEYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, glutamic acid, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents such as DIC or HOBt.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential as a therapeutic peptide in cancer immunotherapy and other diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH involves its interaction with specific molecular targets and pathways. For example, as an epitope derived from the epidermal growth factor receptor variant III (EGFRvIII), it can bind to major histocompatibility complex I (MHC I) molecules, inducing tumor-specific immune responses . This interaction leads to the activation of CD8+ T cells and the inhibition of tumor growth.

Comparison with Similar Compounds

Cyclic Thymopentin Analog: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)

Sequence : Cys-Arg-Lys-Asp-Val-Tyr (cyclic)
Key Features :

  • Engineered cyclic structure with a disulfide bond (Cys) for stability.
  • Contains Val-Tyr , overlapping with the target peptide’s C-terminal residues.
Property Target Peptide Cyclic Thymopentin Analog
Structure Linear Cyclic (intein-mediated)
Synthesis Method Likely solid-phase (Fmoc-based) Intein splicing + MESNA cyclization
Stability Susceptible to proteolysis Enhanced protease resistance
Bioactivity Hypothetical signaling roles Immune modulation (↑ macrophage phagocytosis, B-cell activation)

Apolipoprotein B Fragment: Asn-Cys-Lys-Val-Glu-Leu

Sequence : Asn-Cys-Lys-Val-Glu-Leu
Key Features :

  • Part of low-density lipoprotein (LDL) involved in cholesterol transport.
  • Shares Leu, Glu, Lys, Val residues with the target peptide.
Property Target Peptide Apolipoprotein B Fragment
Conformation Unstudied β-sheet dominant
Functional Role Unknown Atherosclerosis modulation
Synthesis Solid-phase (Fmoc/MBHA resin) Solid-phase (Fmoc/Wang resin)

Ferrocene-Peptide Conjugate: Fc-Lys-Leu-Val-OCH₃

Structure : Ferrocene (Fc) conjugated to Lys-Leu-Val-OCH₃
Key Features :

  • Electroactive ferrocene moiety enables redox applications.
  • Contains Leu-Val , overlapping with the target’s termini.
Property Target Peptide Fc-Lys-Leu-Val-OCH₃
Application Hypothetical therapeutic use Biosensors/drug delivery
Stability Standard peptide stability Enhanced via Fc conjugation
Synthesis Traditional SPPS Liquid-phase + HBTU/HOBt

Tripeptide H-Glu-Glu-Leu-OH

Sequence : Glu-Glu-Leu
Key Features :

  • Subsequence of the target peptide’s N-terminus (positions 2–4).
Property Target Peptide H-Glu-Glu-Leu-OH
Structural Role Polyglutamic acid motif Stabilizes α-helix/β-sheet
Function Unknown Model for conformational studies

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